2-(4-formylphenoxy)ethyl N-phenylcarbamate
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Overview
Description
2-(4-formylphenoxy)ethyl N-phenylcarbamate is an organic compound that belongs to the class of phenylcarbamates. This compound is characterized by the presence of a formyl group attached to a phenoxyethyl chain, which is further linked to an N-phenylcarbamate moiety. It is of interest in various fields due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-formylphenoxy)ethyl N-phenylcarbamate typically involves the reaction of 4-formylphenol with ethylene carbonate to form 2-(4-formylphenoxy)ethanol. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or toluene. The reactions are usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-formylphenoxy)ethyl N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(4-carboxyphenoxy)ethyl N-phenylcarbamate.
Reduction: 2-(4-hydroxyphenoxy)ethyl N-phenylcarbamate.
Substitution: Various substituted phenoxyethyl N-phenylcarbamates depending on the nucleophile used.
Scientific Research Applications
2-(4-formylphenoxy)ethyl N-phenylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-formylphenoxy)ethyl N-phenylcarbamate involves its interaction with biological targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the phenylcarbamate moiety can interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ethyl N-phenylcarbamate: Similar structure but lacks the formyl group.
4-formylphenyl N-phenylcarbamate: Similar but without the ethoxyethyl chain.
N-phenylcarbamates with different substituents: Various derivatives with different substituents on the phenyl ring.
Uniqueness
2-(4-formylphenoxy)ethyl N-phenylcarbamate is unique due to the presence of both the formyl group and the phenoxyethyl chain, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in synthetic chemistry and potential therapeutic uses .
Properties
IUPAC Name |
2-(4-formylphenoxy)ethyl N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-12-13-6-8-15(9-7-13)20-10-11-21-16(19)17-14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEQEETYPLBLGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCCOC2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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